Cas no 1805937-40-9 (6'-Bromo-3'-fluoro-2'-nitroacetophenone)

6'-Bromo-3'-fluoro-2'-nitroacetophenone is a halogenated and nitrated acetophenone derivative with significant utility in synthetic organic chemistry. Its distinct functional groups—bromo, fluoro, and nitro substituents—make it a versatile intermediate for constructing complex molecular frameworks, particularly in pharmaceutical and agrochemical research. The electron-withdrawing properties of the nitro and halogen groups enhance reactivity in nucleophilic aromatic substitution and cross-coupling reactions. Its crystalline solid form ensures stability and ease of handling under standard laboratory conditions. This compound is particularly valued for its role in synthesizing heterocycles and fine-tuning electronic properties in target molecules, offering researchers precise control over reaction pathways.
6'-Bromo-3'-fluoro-2'-nitroacetophenone structure
1805937-40-9 structure
商品名:6'-Bromo-3'-fluoro-2'-nitroacetophenone
CAS番号:1805937-40-9
MF:C8H5BrFNO3
メガワット:262.032604932785
CID:4977156

6'-Bromo-3'-fluoro-2'-nitroacetophenone 化学的及び物理的性質

名前と識別子

    • 6'-Bromo-3'-fluoro-2'-nitroacetophenone
    • インチ: 1S/C8H5BrFNO3/c1-4(12)7-5(9)2-3-6(10)8(7)11(13)14/h2-3H,1H3
    • InChIKey: YIZYFRPRGPNVNA-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C(=C1C(C)=O)[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 256
  • トポロジー分子極性表面積: 62.9
  • 疎水性パラメータ計算基準値(XlogP): 2.2

6'-Bromo-3'-fluoro-2'-nitroacetophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013016691-1g
6'-Bromo-3'-fluoro-2'-nitroacetophenone
1805937-40-9 97%
1g
1,519.80 USD 2021-06-25
Alichem
A013016691-500mg
6'-Bromo-3'-fluoro-2'-nitroacetophenone
1805937-40-9 97%
500mg
806.85 USD 2021-06-25
Alichem
A013016691-250mg
6'-Bromo-3'-fluoro-2'-nitroacetophenone
1805937-40-9 97%
250mg
489.60 USD 2021-06-25

6'-Bromo-3'-fluoro-2'-nitroacetophenone 関連文献

6'-Bromo-3'-fluoro-2'-nitroacetophenoneに関する追加情報

Introduction to 6'-Bromo-3'-fluoro-2'-nitroacetophenone (CAS No. 1805937-40-9)

6'-Bromo-3'-fluoro-2'-nitroacetophenone, identified by the Chemical Abstracts Service Number (CAS No.) 1805937-40-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic derivatives, characterized by the presence of both bromine and fluorine substituents on an acetophenone backbone. The strategic placement of these halogen atoms makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The structural motif of 6'-Bromo-3'-fluoro-2'-nitroacetophenone is highly versatile, enabling its use in a variety of synthetic pathways. The nitro group, located at the 2-position, is a well-known functional handle that can be further modified through reduction to an amine or through nucleophilic aromatic substitution reactions. Meanwhile, the bromine atom at the 6-position and the fluorine atom at the 3-position provide additional sites for selective functionalization, allowing chemists to tailor the molecule's properties for specific applications.

In recent years, there has been a surge in research focused on halogenated nitroaromatic compounds due to their potential as pharmacophores in drug discovery. The combination of bromine and fluorine in 6'-Bromo-3'-fluoro-2'-nitroacetophenone enhances its reactivity and binding affinity, making it an attractive candidate for designing small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

One of the most compelling aspects of 6'-Bromo-3'-fluoro-2'-nitroacetophenone is its role as a key intermediate in the preparation of more complex scaffolds. Researchers have leveraged its reactivity to develop novel analogs with improved pharmacokinetic profiles and reduced toxicity. The fluorine substituent, in particular, has been shown to enhance metabolic stability and binding interactions with biological targets, while the bromine atom allows for further derivatization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

The pharmaceutical industry has been particularly interested in halogenated nitroaromatics due to their ability to modulate enzyme activity and receptor binding. 6'-Bromo-3'-fluoro-2'-nitroacetophenone has been employed in the synthesis of molecules targeting enzymes involved in metabolic disorders and infectious diseases. For example, derivatives of this compound have shown promise in inhibiting enzymes overexpressed in certain types of cancer, offering a potential therapeutic strategy for patients with limited treatment options.

From a synthetic chemistry perspective, 6'-Bromo-3'-fluoro-2'-nitroacetophenone exemplifies the importance of carefully designed molecular architectures in drug development. The presence of multiple functional groups allows for orthogonal transformations, enabling chemists to construct intricate molecular frameworks with high precision. This flexibility has been instrumental in generating libraries of compounds for high-throughput screening, a cornerstone of modern drug discovery efforts.

Recent advances in computational chemistry have further highlighted the significance of 6'-Bromo-3'-fluoro-2'-nitroacetophenone as a building block. Molecular modeling studies have revealed how its unique substitution pattern influences its interactions with biological targets, providing insights into structure-activity relationships (SAR). These computational approaches have guided experimental efforts, leading to optimized synthetic routes and more potent derivatives.

The environmental impact and sustainability considerations are also critical when evaluating compounds like 6 '-Bromo -3 '-fluoro -2 '-nitroacetophenone. Modern synthetic methodologies emphasize green chemistry principles, aiming to minimize waste and hazardous byproducts. Researchers have explored catalytic processes that enhance efficiency while reducing reliance on toxic reagents, aligning with global efforts to promote sustainable chemical manufacturing.

In conclusion,6 '-Bromo -3 '-fluoro -2 '-nitroacetophenone (CAS No. 1805937 -40 -9) represents a fascinating compound with broad applications in pharmaceutical research and drug development. Its unique structural features make it a valuable tool for synthesizing complex molecules with therapeutic potential. As research continues to uncover new applications for halogenated nitroaromatics,6 '-Bromo -3 '-fluoro -2 '-nitroacetophenone is poised to play an increasingly important role in addressing unmet medical needs.

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